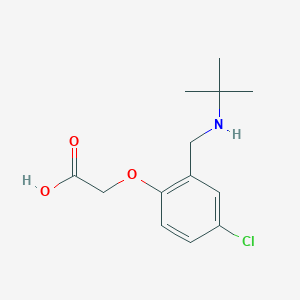![molecular formula C13H21NO4 B13004673 (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid CAS No. 1308650-44-3](/img/structure/B13004673.png)
(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[510]octane-8-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable azabicyclo[5.1.0]octane precursor with an appropriate isobutyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[510]octane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific structural features. It may also serve as a ligand in biochemical assays.
Medicine
In medicinal chemistry, (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,7S,8S)-2-azabicyclo[5.1.0]octane-8-carboxylic acid: Lacks the isobutyl ester group, leading to different reactivity and applications.
(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane: Similar structure but without the carboxylic acid group, affecting its chemical properties.
Uniqueness
The presence of both the isobutyl ester and carboxylic acid groups in (1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[510]octane-8-carboxylic acid makes it unique
Properties
CAS No. |
1308650-44-3 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-5-4-6-8-9(10(8)14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |
InChI Key |
SIRIUJBYRLGXJF-GUBZILKMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]2[C@H]1[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2C1C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


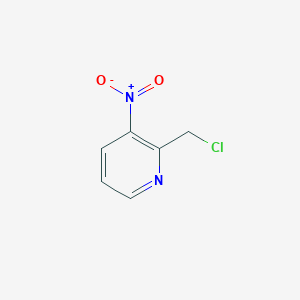

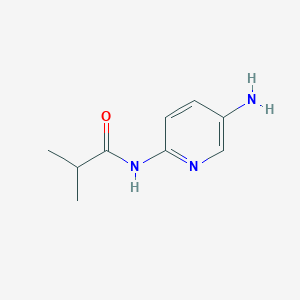
![2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine](/img/structure/B13004615.png)
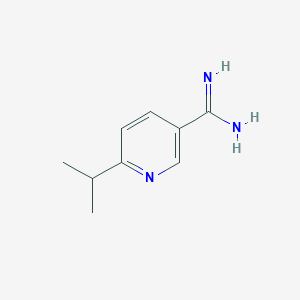
![5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B13004624.png)
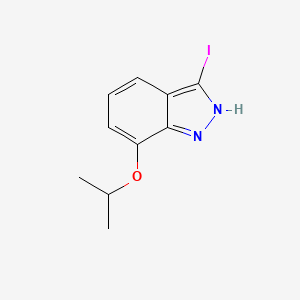
![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13004631.png)
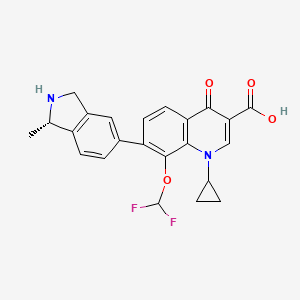
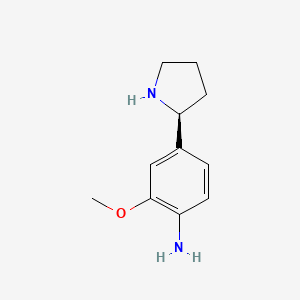
![Rel-(1R,3r,5S)-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13004662.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13004665.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
